
N-(4-(N-(3-(6-metoxipiridazin-3-il)fenil)sulfamoil)fenil)acetamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-(N-(3-(6-methoxypyridazin-3-yl)phenyl)sulfamoyl)phenyl)acetamide is an organic compound belonging to the class of phenylpyridazines. This compound is characterized by the presence of a pyridazine ring substituted by a phenyl group, and it is known for its potential biological activity and various applications in scientific research.
Aplicaciones Científicas De Investigación
N-(4-(N-(3-(6-methoxypyridazin-3-yl)phenyl)sulfamoyl)phenyl)acetamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Industry: Utilized in the development of new materials and chemical processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(N-(3-(6-methoxypyridazin-3-yl)phenyl)sulfamoyl)phenyl)acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Pyridazine Ring: The pyridazine ring is synthesized through the reaction of appropriate precursors under controlled conditions.
Substitution Reactions: The phenyl group is introduced to the pyridazine ring through substitution reactions.
Acetylation: The final step involves the acetylation of the compound to form the acetamide derivative.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of advanced techniques such as continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve reaction efficiency.
Análisis De Reacciones Químicas
Types of Reactions
N-(4-(N-(3-(6-methoxypyridazin-3-yl)phenyl)sulfamoyl)phenyl)acetamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly employed.
Substitution: Various reagents, including halogens and nucleophiles, can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.
Mecanismo De Acción
The mechanism of action of N-(4-(N-(3-(6-methoxypyridazin-3-yl)phenyl)sulfamoyl)phenyl)acetamide involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α, potentially through the inhibition of key enzymes involved in the inflammatory response . The compound may also interact with other molecular targets, contributing to its overall biological activity.
Comparación Con Compuestos Similares
Similar Compounds
N-Methyl-N-[3-(6-Phenyl[1,2,4]Triazolo[4,3-B]Pyridazin-3-Yl)Phenyl]Acetamide: Another compound with a similar pyridazine structure.
N-[4-(6-Methoxypyridazin-3-Ylsulfamoyl)-Phenyl]-Phthalamic Acid: A related compound with a phthalamic acid moiety.
Uniqueness
N-(4-(N-(3-(6-methoxypyridazin-3-yl)phenyl)sulfamoyl)phenyl)acetamide is unique due to its specific combination of functional groups, which contribute to its distinct chemical and biological properties. Its ability to inhibit pro-inflammatory cytokines and its potential therapeutic applications set it apart from other similar compounds.
Propiedades
IUPAC Name |
N-[4-[[3-(6-methoxypyridazin-3-yl)phenyl]sulfamoyl]phenyl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O4S/c1-13(24)20-15-6-8-17(9-7-15)28(25,26)23-16-5-3-4-14(12-16)18-10-11-19(27-2)22-21-18/h3-12,23H,1-2H3,(H,20,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXHLVDDGGXDUMW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC(=C2)C3=NN=C(C=C3)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
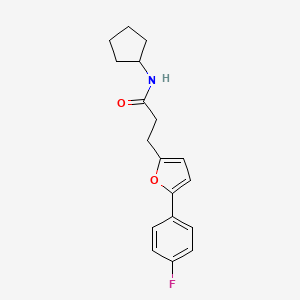
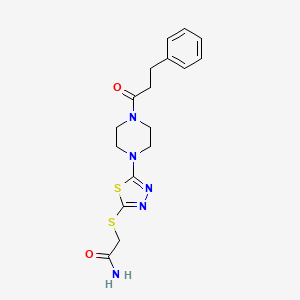
![3-{Octahydrocyclopenta[c]pyrrol-2-yl}-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one](/img/structure/B2407602.png)
![3-Fluoro-N,N-dimethyl-1-([1,3]thiazolo[4,5-c]pyridin-2-yl)pyrrolidine-3-carboxamide](/img/structure/B2407603.png)

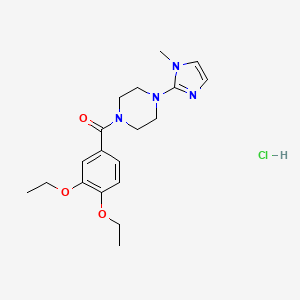

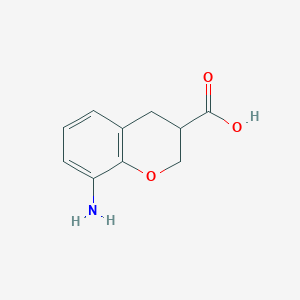
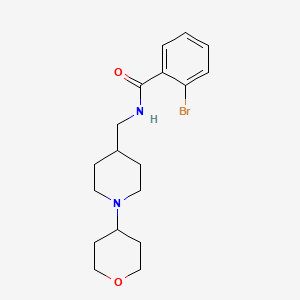
![N-(4-(thiophen-2-yl)thiazol-2-yl)benzo[d]thiazole-6-carboxamide](/img/structure/B2407610.png)
![1-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]-3-(3-methoxyphenyl)-1-(pyridin-2-ylmethyl)thiourea](/img/structure/B2407614.png)
![2-(4-ethylphenoxy)-N-{[(4-nitrophenyl)carbamothioyl]amino}acetamide](/img/structure/B2407615.png)
![N-[6-(tert-butylsulfamoyl)-1,3-benzothiazol-2-yl]oxolane-2-carboxamide](/img/structure/B2407616.png)
![4-[4-[(3-Fluorophenyl)methyl]piperazin-1-yl]-N,N-dimethylpyrimidin-2-amine](/img/structure/B2407618.png)
